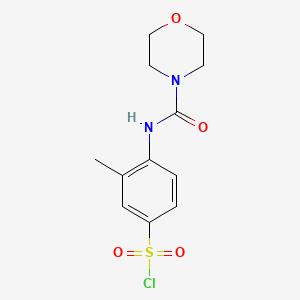
Methylaminonaphthalene-5-sulfonyl chloride
Vue d'ensemble
Description
. It is characterized by its bright yellow color and its ability to react with amines to form highly fluorescent derivatives, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylaminonaphthalene-5-sulfonyl chloride can be synthesized through the reaction of naphthalene-1-sulfonyl chloride with methylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is carried out in larger reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include additional purification steps to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Methylaminonaphthalene-5-sulfonyl chloride undergoes several types of reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It readily reacts with amines to form fluorescent derivatives, which are useful in labeling and detection applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Amines are typically used as nucleophiles, and the reaction is carried out in solvents like dichloromethane or dimethylformamide (DMF).
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Fluorescent Derivatives: Resulting from substitution reactions with amines.
Applications De Recherche Scientifique
Methylaminonaphthalene-5-sulfonyl chloride is extensively used in scientific research due to its fluorescent properties. It is commonly employed in:
Chemistry: As a reagent for labeling and detecting amines.
Biology: For tagging proteins and peptides in fluorescence microscopy and spectroscopy.
Medicine: In the development of diagnostic assays and imaging techniques.
Industry: In the production of fluorescent dyes and probes for various applications.
Mécanisme D'action
The compound exerts its effects primarily through its ability to react with amines to form fluorescent derivatives. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a sulfonamide bond and the release of hydrogen chloride (HCl). The resulting fluorescent derivative can be detected using fluorescence spectroscopy or microscopy.
Molecular Targets and Pathways: The primary molecular target is the amine group, and the pathway involves the formation of a sulfonamide bond. The fluorescence properties of the resulting derivative are then utilized for detection and analysis.
Comparaison Avec Des Composés Similaires
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride)
Naphthalene-1-sulfonyl chloride
Bromophenylsulfonyl chloride
Propriétés
IUPAC Name |
5-(methylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)16(12,14)15/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCBCZTZVADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B7812930.png)
![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)





